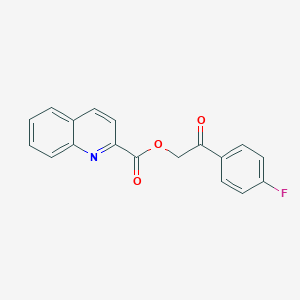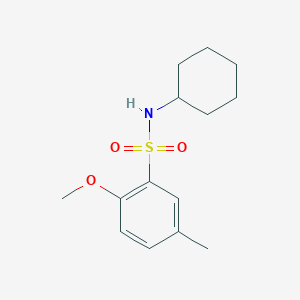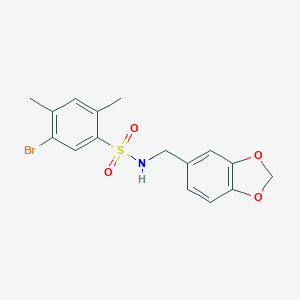
4-ethoxy-N-pyridin-3-ylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-pyridin-3-ylbenzenesulfonamide, also known as EPPBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a sulfonamide derivative that contains both pyridine and benzene rings, making it a promising candidate for the development of new drugs targeting various diseases and disorders. In
Applications De Recherche Scientifique
4-ethoxy-N-pyridin-3-ylbenzenesulfonamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to have inhibitory effects on certain enzymes, including carbonic anhydrase and histone deacetylase, which are involved in various disease processes. This compound has also been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs targeting these diseases.
Mécanisme D'action
The mechanism of action of 4-ethoxy-N-pyridin-3-ylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit carbonic anhydrase, which plays a role in the regulation of pH and ion transport in cells. It has also been shown to inhibit histone deacetylase, which is involved in the regulation of gene expression and plays a role in various disease processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. It has also been shown to have inhibitory effects on certain enzymes, including carbonic anhydrase and histone deacetylase. These effects make this compound a promising candidate for the development of new drugs targeting various diseases and disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-ethoxy-N-pyridin-3-ylbenzenesulfonamide is that it is relatively easy to synthesize and can be produced in large quantities in a laboratory setting. It also has a relatively simple chemical structure, which makes it easy to modify and optimize for specific applications. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on biological systems.
Orientations Futures
There are several future directions for the research and development of 4-ethoxy-N-pyridin-3-ylbenzenesulfonamide. One area of focus is the optimization of its chemical structure for specific applications. Another area of focus is the identification of its precise mechanism of action, which could lead to the development of more effective drugs targeting various diseases and disorders. Additionally, further research is needed to explore the safety and efficacy of this compound in clinical trials, which could pave the way for its use in the treatment of various diseases and disorders.
Méthodes De Synthèse
4-ethoxy-N-pyridin-3-ylbenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 3-chloropyridine with sodium ethoxide to form 3-ethoxypyridine. This intermediate is then reacted with benzenesulfonyl chloride to form the final product, this compound. The synthesis of this compound is a relatively straightforward process and can be carried out in a laboratory setting with ease.
Propriétés
Formule moléculaire |
C13H14N2O3S |
|---|---|
Poids moléculaire |
278.33 g/mol |
Nom IUPAC |
4-ethoxy-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H14N2O3S/c1-2-18-12-5-7-13(8-6-12)19(16,17)15-11-4-3-9-14-10-11/h3-10,15H,2H2,1H3 |
Clé InChI |
OMJTYZGZLCBXTA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC=C2 |
SMILES canonique |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


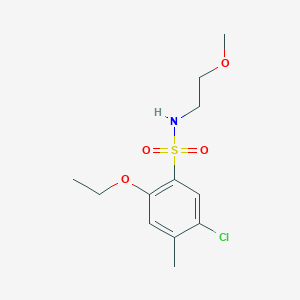

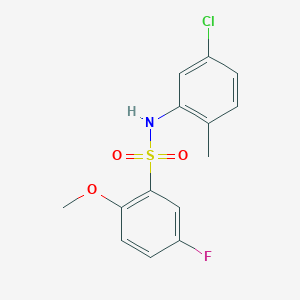
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B279029.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B279036.png)
![1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B279038.png)

![2-isopropyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279050.png)
